molecular formula C26H42O4 B12641771 Decyl 2-ethylhexyl phthalate CAS No. 85391-46-4

Decyl 2-ethylhexyl phthalate

Cat. No.: B12641771
CAS No.: 85391-46-4
M. Wt: 418.6 g/mol
InChI Key: GMMDKTJONHGTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 2-ethylhexyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its use in polyvinyl chloride (PVC) products, where it helps to soften the material and make it more pliable.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and 2-ethylhexanol. The reaction typically involves an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-ethylhexyl phthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (decanol and 2-ethylhexanol).

    Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Phthalic acid and various oxidized derivatives.

    Hydrolysis: Phthalic acid, decanol, and 2-ethylhexanol.

    Substitution: Depending on the nucleophile, various substituted phthalates can be formed.

Scientific Research Applications

Decyl 2-ethylhexyl phthalate has several applications in scientific research:

    Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Research studies often investigate its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: It is used in the production of medical devices, such as tubing and blood bags, due to its flexibility and durability.

    Industry: Beyond its use in PVC products, it is also employed in the manufacture of adhesives, coatings, and sealants.

Mechanism of Action

Decyl 2-ethylhexyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing flexibility. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This interaction can occur through binding to hormone receptors or altering hormone synthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Di(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Butyl benzyl phthalate (BBP)

Uniqueness

Decyl 2-ethylhexyl phthalate is unique due to its specific combination of decanol and 2-ethylhexanol as alcohol components. This combination provides a balance of flexibility and durability, making it suitable for a wide range of applications. Compared to other phthalates, it may offer different physical properties and levels of toxicity, which can be advantageous or disadvantageous depending on the intended use.

Properties

CAS No.

85391-46-4

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

1-O-decyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-4-7-9-10-11-12-13-16-20-29-25(27)23-18-14-15-19-24(23)26(28)30-21-22(6-3)17-8-5-2/h14-15,18-19,22H,4-13,16-17,20-21H2,1-3H3

InChI Key

GMMDKTJONHGTSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.